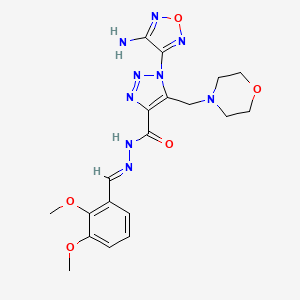
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methylphenyl)thiourea, commonly known as BMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The exact mechanism of action of BMTU is not yet fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in cells. BMTU has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. BMTU has also been shown to bind to sigma-1 receptors, which are involved in a range of cellular processes including calcium signaling and protein folding.
Biochemical and Physiological Effects:
BMTU has a range of biochemical and physiological effects that make it a promising candidate for further investigation. BMTU has been shown to inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. In addition, BMTU has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. BMTU has also been shown to have antioxidant effects and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMTU is that it has a relatively simple synthesis method and can be easily obtained in high purity. BMTU is also stable under normal laboratory conditions and can be stored for extended periods of time. One limitation of BMTU is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results. In addition, BMTU may have off-target effects that could complicate its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the investigation of BMTU. One area of interest is the development of BMTU-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of BMTU on cellular processes. Further studies are also needed to determine the safety and efficacy of BMTU in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of BMTU involves the reaction of 3-methylphenylisothiocyanate with 1,3-benzodioxole-5-carboxylic acid in the presence of a base. The reaction results in the formation of BMTU as a white crystalline solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BMTU has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, BMTU has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. In neuroscience, BMTU has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, BMTU has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-3-2-4-13(7-11)18-16(21)17-9-12-5-6-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYXPXDMRGYTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)
![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)

![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)


